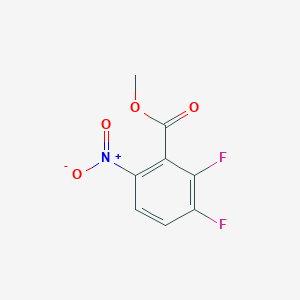
Methyl 2,3-difluoro-6-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-difluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen at position 6 is replaced by a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-difluoro-6-nitrobenzoate typically involves the nitration of methyl 2,3-difluorobenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: Methyl 2,3-difluoro-6-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: Methyl 2,3-difluoro-6-aminobenzoate.
Substitution: Methyl 2,3-difluoro-6-aminobenzoate derivatives.
Hydrolysis: 2,3-difluoro-6-nitrobenzoic acid.
科学的研究の応用
Methyl 2,3-difluoro-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of methyl 2,3-difluoro-6-nitrobenzoate depends on its chemical reactivity and the nature of its interactions with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions with enzymes and receptors.
類似化合物との比較
Methyl 2,6-difluoro-3-nitrobenzoate: Similar structure but with different positions of the nitro and fluorine groups.
Methyl 2,3-difluorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 3-nitrobenzoate: Lacks the fluorine atoms, affecting its stability and reactivity.
Uniqueness: Methyl 2,3-difluoro-6-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
生物活性
Methyl 2,3-difluoro-6-nitrobenzoate is an organic compound that has garnered attention in various fields due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a benzoate structure with nitro and difluoro substituents. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C9H6F2N2O2 |
| Molecular Weight | 216.15 g/mol |
| Functional Groups | Nitro (-NO2), Difluoro (-F) |
The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various biological targets, including enzymes and receptors, leading to significant cellular effects. The difluoro substituents enhance the compound's binding affinity and metabolic stability, making it a promising candidate for further investigation in drug development .
Antimicrobial Activity
Nitro-containing compounds like this compound have demonstrated notable antimicrobial properties. The mechanism often involves the reduction of the nitro group to form toxic intermediates that can bind to DNA, resulting in cellular damage and death. This mechanism is similar to that observed in other nitro derivatives such as metronidazole, which is widely used in clinical settings .
Anti-Inflammatory Effects
Research indicates that nitro compounds can also exhibit anti-inflammatory properties. They may modulate inflammatory pathways by interacting with key enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). Studies have shown that certain nitro derivatives can inhibit these enzymes, thereby reducing inflammation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitro compounds, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Anti-Inflammatory Mechanism : In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications .
Applications in Research and Industry
This compound is utilized across various domains:
- Pharmaceutical Development : It serves as an intermediate in synthesizing novel drugs aimed at treating infections and inflammatory diseases.
- Agricultural Chemicals : The compound is explored for its potential use in developing agrochemicals like herbicides and insecticides.
- Material Science : Its unique properties are leveraged in creating advanced materials with enhanced durability .
特性
分子式 |
C8H5F2NO4 |
|---|---|
分子量 |
217.13 g/mol |
IUPAC名 |
methyl 2,3-difluoro-6-nitrobenzoate |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,1H3 |
InChIキー |
NCAPZGFLGBOLLQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















